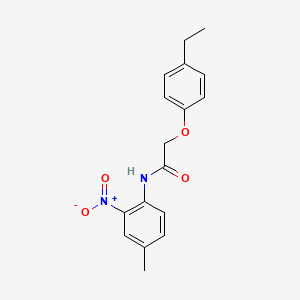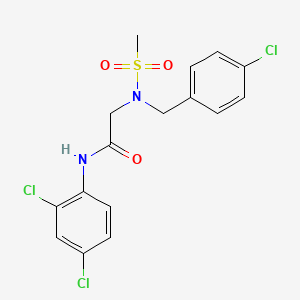
2-(4-bromo-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound is commonly referred to as BMN-673, and it belongs to a class of compounds known as PARP inhibitors. PARP inhibitors have been shown to have promising effects in cancer treatment due to their ability to inhibit the repair of DNA damage in cancer cells.
作用机制
BMN-673 works by inhibiting the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in the repair of DNA damage in cells. Inhibition of PARP prevents the repair of DNA damage, leading to the accumulation of DNA damage in cancer cells. This accumulation of DNA damage ultimately leads to cell death.
Biochemical and Physiological Effects:
BMN-673 has been shown to have a selective effect on cancer cells. It has been shown to be less toxic to normal cells compared to traditional chemotherapy agents. BMN-673 has also been shown to have a long half-life, which allows for less frequent dosing.
实验室实验的优点和局限性
BMN-673 has several advantages for lab experiments. It has a high potency, which allows for the use of lower concentrations in experiments. It also has a long half-life, which allows for less frequent dosing. However, BMN-673 has some limitations, such as its high cost and limited availability.
未来方向
There are several future directions for research on BMN-673. One area of research is the combination of BMN-673 with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is the development of biomarkers to predict response to BMN-673 treatment. Additionally, there is a need for research on the potential therapeutic effects of BMN-673 in other diseases, such as sickle cell anemia and stroke.
Conclusion:
In conclusion, BMN-673 is a promising compound that has gained significant attention in scientific research due to its potential therapeutic effects in cancer treatment and other diseases. The synthesis of BMN-673 involves a series of chemical reactions that result in the formation of the final product. BMN-673 works by inhibiting the enzyme PARP, leading to the accumulation of DNA damage in cancer cells and ultimately cell death. BMN-673 has several advantages for lab experiments, such as its high potency and long half-life, but also has some limitations, such as its high cost and limited availability. There are several future directions for research on BMN-673, including the combination of BMN-673 with other cancer treatments and the development of biomarkers to predict response to treatment.
合成方法
The synthesis of BMN-673 involves a series of chemical reactions that result in the formation of the final product. The initial step involves the reaction of 4-bromo-3-methylphenol with 4-methyl-2-nitroaniline in the presence of acetic anhydride and sulfuric acid. This reaction results in the formation of 2-(4-bromo-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide. The final product is then purified using various techniques, such as column chromatography and recrystallization.
科学研究应用
BMN-673 has been extensively studied for its potential therapeutic effects in cancer treatment. PARP inhibitors, such as BMN-673, have been shown to be effective in treating cancers that have a defect in the DNA repair pathway. These cancers include breast, ovarian, and prostate cancers. BMN-673 has also been shown to have potential therapeutic effects in other diseases, such as sickle cell anemia and stroke.
属性
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-10-3-6-14(15(7-10)19(21)22)18-16(20)9-23-12-4-5-13(17)11(2)8-12/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPPYINLSZBDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Br)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-adamantyl)-1-piperazinyl]ethanol](/img/structure/B5003346.png)
![1-methyl-2-[(1-methyl-2-phenyl-1H-indol-3-yl)diazenyl]-1H-benzimidazole](/img/structure/B5003354.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5003356.png)

![N-({2-[2-(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]-1,2,3,4-tetrahydro-1-isoquinolinyl}methyl)cyclohexanecarboxamide](/img/structure/B5003364.png)
![1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5003366.png)

![N-[1-(2-phenylethyl)-4-piperidinyl]-1H-indazol-6-amine](/img/structure/B5003372.png)
![N~2~-ethyl-N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5003391.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B5003393.png)
![8-(1,3-benzothiazol-2-ylmethyl)-3-benzyl-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5003395.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5003407.png)
![5,6-dimethyl-N-[4-(4-morpholinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5003410.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B5003420.png)